molecular formula C17H17N5OS B2909794 N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 1396872-32-4

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Numéro de catalogue B2909794
Numéro CAS: 1396872-32-4
Poids moléculaire: 339.42
Clé InChI: CYXMFOBBTVRZST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2014 by researchers at GlaxoSmithKline and has since been widely studied for its ability to target and inhibit the activity of the histone demethylase JMJD3.

Mécanisme D'action

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide acts as a competitive inhibitor of JMJD3, binding to the active site of the enzyme and preventing it from demethylating histone H3 lysine 27 (H3K27). This leads to an accumulation of H3K27me3, a repressive histone mark, and subsequent downregulation of genes that are normally activated by JMJD3.
Biochemical and Physiological Effects:
Studies have shown that this compound treatment leads to a decrease in the expression of genes involved in inflammation, cell proliferation, and cell migration, suggesting that it may have therapeutic potential in diseases such as cancer and inflammation. Additionally, this compound has been shown to promote the differentiation of neural stem cells, suggesting that it may have applications in the treatment of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. However, one limitation of this compound is its relatively low potency, which may require high concentrations of the compound to achieve therapeutic effects.

Orientations Futures

There are several potential future directions for research on N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide. One area of interest is the development of more potent analogs of this compound that can achieve therapeutic effects at lower concentrations. Another area of interest is the investigation of the role of JMJD3 in other diseases and the potential therapeutic applications of this compound in these contexts. Finally, there is a need for further studies on the safety and toxicity of this compound in preclinical and clinical settings.

Méthodes De Synthèse

The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylbenzo[d]thiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,6-dichloropyridazine to yield the desired pyridazine derivative. The final step involves the addition of pyrrolidine and the carboxamide group to the pyridazine ring to form this compound.

Applications De Recherche Scientifique

N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to target and inhibit the activity of JMJD3, which plays a key role in the regulation of gene expression and has been implicated in the pathogenesis of many diseases.

Propriétés

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-18-14-10-12(4-6-15(14)24-11)19-17(23)13-5-7-16(21-20-13)22-8-2-3-9-22/h4-7,10H,2-3,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMFOBBTVRZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.